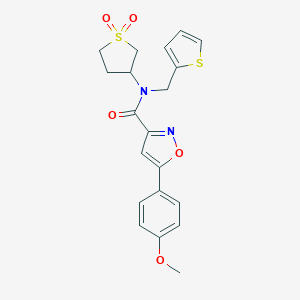
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide, commonly known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
DMXAA exerts its anti-tumor effects through a complex mechanism of action that involves the activation of the immune system and the induction of tumor cell death. DMXAA activates the production of cytokines, which are signaling molecules that play a critical role in the immune response. These cytokines, in turn, activate immune cells such as macrophages and natural killer cells, which are responsible for attacking and destroying tumor cells. DMXAA also induces tumor cell death through the activation of a cellular pathway known as the cGAS-STING pathway.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. DMXAA activates the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which play a critical role in the immune response. DMXAA also induces the production of reactive oxygen species (ROS), which can cause oxidative damage to tumor cells. In addition, DMXAA has been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs to the tumor site.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied in preclinical models. DMXAA also has potent anti-tumor activity and has been shown to enhance the efficacy of chemotherapy and radiation therapy. However, there are also limitations to the use of DMXAA in lab experiments. DMXAA has poor solubility in water, which can make it difficult to administer in vivo. In addition, DMXAA has been shown to have variable efficacy in different tumor types, which can make it difficult to predict its effectiveness in humans.
Direcciones Futuras
There are several future directions for the study of DMXAA. One area of research is the development of novel formulations of DMXAA that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of tumors to DMXAA treatment. In addition, there is ongoing research to investigate the use of DMXAA in combination with other therapies, such as immunotherapy and targeted therapy, to enhance its anti-tumor activity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DMXAA in humans.
Métodos De Síntesis
DMXAA can be synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis of DMXAA typically begins with the reaction of 2-methyl-2-thiopseudourea with ethyl acetoacetate to form the intermediate 2-methyl-2-thioxo-1,3-diazinane-4-one. This intermediate is then reacted with 4-methoxybenzaldehyde and 2-thienylmethylamine to form the final product, DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential use in cancer treatment. Numerous preclinical studies have shown that DMXAA has potent anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propiedades
Nombre del producto |
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide |
|---|---|
Fórmula molecular |
C20H20N2O5S2 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20N2O5S2/c1-26-16-6-4-14(5-7-16)19-11-18(21-27-19)20(23)22(12-17-3-2-9-28-17)15-8-10-29(24,25)13-15/h2-7,9,11,15H,8,10,12-13H2,1H3 |
Clave InChI |
RYUDUPSMIUTRNS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4 |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Dimethylamino)methyl]-6-methoxyphenol](/img/structure/B257306.png)
![8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol](/img/structure/B257307.png)
![N-[2-(dimethylamino)ethyl]-4-fluorobenzamide](/img/structure/B257310.png)

![2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B257316.png)





![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)

